1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide
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Description
Synthesis Analysis
Pyridinium salts, which include 1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics, including their synthetic routes .Molecular Structure Analysis
The molecular formula of this compound is C18H22INO3 . Its molecular weight is 427.28 .Scientific Research Applications
Solar Cell Technology
1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide has been explored for its potential application in solar cell technology. A study demonstrated the use of organic ionic plastic crystals, including a related compound, 1-ethyl-1-methyl pyrrolidinium iodide, as solid-state electrolytes for dye-sensitized solar cells. These devices exhibited an overall power conversion efficiency of approximately 5.8% under certain conditions, highlighting their potential in renewable energy technologies (Li et al., 2012).
Corrosion Inhibition
This compound has also been linked to the field of corrosion inhibition. Research involving pyridinium-derived ionic liquids, such as 1-ethyl-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridin-1-ium iodide, has demonstrated effective corrosion protection for mild steel in acidic environments. Electrochemical studies confirmed the substantial inhibition efficiency of these compounds, suggesting their potential application in protecting metal surfaces (El-hajjaji et al., 2020).
Chemical Synthesis and Rearrangement
The compound is also of interest in chemical synthesis and rearrangement studies. For example, research on 2-(Cyanomethyl)-1,4,6-trimethylpyrimidinium iodide, a structurally related compound, has shown its rearrangement into different chemical structures under various conditions. This kind of research provides insights into chemical behavior and reactions that are critical in pharmaceutical and industrial chemistry (Danagulyan et al., 2004).
Optoelectronic Properties
Studies have also been conducted on the optoelectronic properties of similar compounds. For instance, research on a pyridinium salt demonstrated its structural, vibrational, and electronic characteristics, which are essential for understanding its potential applications in electronic devices (Labra-Vázquez et al., 2017).
Dye-Sensitized Solar Cells
Another application area is in dye-sensitized solar cells (DSC). Compounds like 1-Ethyl-4-tert-butyl pyridinium iodide have been used to enhance the performance of DSCs. These compounds can form a blocking layer on TiO2 surfaces, thus improving the efficiency of solar cells (Cai et al., 2012).
Hybrid Materials and Molecular Electronics
This compound's structural analogs have been used to create novel inorganic–organic hybrid materials. These materials exhibit unique properties like narrow band gaps and photocurrent generation, making them suitable for optoelectronic applications (Yan et al., 2018).
Properties
IUPAC Name |
1-ethyl-4-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO3.HI/c1-5-19-12-10-14(11-13-19)6-7-15-8-9-16(20-2)18(22-4)17(15)21-3;/h6-13H,5H2,1-4H3;1H/q+1;/p-1/b7-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCFJNBZRUOHFN-UHDJGPCESA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=C(C(=C(C=C2)OC)OC)OC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=C(C=C2)OC)OC)OC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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